2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one, with the CAS number 224789-21-3, is a complex organic compound classified under the imidazotriazine family. This compound is an intermediate in the synthesis of Vardenafil, a medication used to treat erectile dysfunction. The molecular formula of this compound is , and it has a molecular weight of approximately 312.37 g/mol .
The synthesis of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves multi-step reactions that include the formation of the imidazotriazine core.
Methods:
Technical details regarding specific reaction mechanisms and yields can vary based on the exact synthetic route chosen by researchers.
The molecular structure of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one can be represented in various formats:
CCCc1nc(C)c2C(=O)NC(=Nn12)c3ccccc3OCCInChI=1S/C17H20N4O2/c1-4-8-14-18-11(3)15-17(22)19-16(20-21(14)15)12-9-6-7-10-13(12)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22)The compound features a triazine ring fused with an imidazole structure and various substituents that contribute to its chemical properties and biological activity .
The chemical reactivity of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one can be explored through its interactions with various reagents:
These reactions are essential for understanding its behavior in biological systems and during synthetic processes.
The mechanism of action for 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one is primarily related to its role as an intermediate in the synthesis of Vardenafil. Vardenafil functions as a phosphodiesterase type 5 inhibitor, which enhances erectile function by increasing blood flow to specific areas of the body.
The compound's structure allows it to interact with specific enzymes and receptors within biological systems, leading to its therapeutic effects. Detailed studies on its pharmacokinetics and dynamics would provide further insights into its precise mechanism .
The physical and chemical properties of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one include:
| Property | Value |
|---|---|
| Molecular Weight | 312.37 g/mol |
| Melting Point | Not available |
| Solubility | Moderately soluble |
| Log P (octanol-water partition coefficient) | 2.74 (indicating moderate lipophilicity) |
| Storage Conditions | Store at +4°C |
| Purity | >95% (by HPLC) |
This compound is characterized as an irritant and poses environmental hazards; thus safety precautions should be taken when handling it in laboratory settings .
The primary application of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one lies in its role as an intermediate in pharmaceutical synthesis. Specifically:
Further research into its biological activity could lead to new therapeutic applications or enhancements in existing medications targeting erectile dysfunction or other related conditions .
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7